Tyr-PDGF A-Chain (194-211)

Beschreibung

Overview of the Platelet-Derived Growth Factor (PDGF) Family and Receptors

The Platelet-Derived Growth Factor (PDGF) family comprises a group of potent mitogens for cells of mesenchymal origin, such as fibroblasts, smooth muscle cells, and glial cells. wikipedia.orgphysiology.org These growth factors are crucial for regulating cell growth, division, and migration. wikipedia.org

The PDGF family consists of four polypeptide chains: A, B, C, and D. nih.govnih.gov These chains assemble into five different disulfide-linked dimeric isoforms: PDGF-AA, PDGF-AB, PDGF-BB, PDGF-CC, and PDGF-DD. wikipedia.orgnih.govmdpi.com The classical isoforms, PDGF-AA, PDGF-AB, and PDGF-BB, are formed from the A and B chains. nih.gov The newer members, PDGF-CC and PDGF-DD, are secreted as latent forms that require extracellular proteolytic activation. nih.govwiley.com

These PDGF isoforms exert their effects by binding to two distinct receptor tyrosine kinases (RTKs) known as PDGFRα and PDGFRβ. nih.govnih.gov The binding of a PDGF dimer to its receptor induces receptor dimerization, leading to the activation of the intracellular kinase domain and the initiation of downstream signaling cascades. mdpi.comnih.gov The different PDGF isoforms exhibit specific binding affinities for the two receptor types, which can form homodimers (αα or ββ) or heterodimers (αβ). wiley.comdiva-portal.org

PDGFRα binds to PDGF-A, PDGF-B, and PDGF-C chains with high affinity. nih.govmdpi.com Consequently, it is activated by PDGF-AA, PDGF-BB, PDGF-CC, and PDGF-AB. nih.govwikipedia.org

PDGFRβ binds to PDGF-B and PDGF-D chains with high affinity and is activated by PDGF-BB and PDGF-DD. nih.govmdpi.com

The PDGFRαβ heterodimer can be induced by PDGF-AB, PDGF-BB, PDGF-CC, and PDGF-DD. nih.govwiley.com

This diversity in ligands and receptors allows for a complex and tightly regulated signaling network that controls a wide array of cellular processes. nih.gov

Table 1: PDGF Isoform and Receptor Interactions

| PDGF Isoform | Activating Receptor Dimers |

| PDGF-AA | αα |

| PDGF-AB | αα, αβ |

| PDGF-BB | αα, ββ, αβ |

| PDGF-CC | αα, αβ |

| PDGF-DD | ββ, αβ |

PDGF signaling is indispensable for embryonic development and plays a vital role in various physiological processes in the adult. wiley.combiologists.comnih.gov During embryogenesis, PDGFs are critical for the development of connective tissues, blood vessels, and various organs. nih.govuevora.pt

PDGFRα signaling is essential for gastrulation and the development of the lungs, intestines, skin, testes, kidneys, bones, and central nervous system. nih.govuevora.ptnih.gov It is also crucial for the development of cranial and cardiac neural crest cells. nih.gov

PDGFRβ signaling is fundamental for the formation of blood vessels (angiogenesis) and early hematopoiesis. nih.govuevora.ptnih.gov It plays a key role in recruiting pericytes and smooth muscle cells to developing blood vessels, which is essential for vessel stability. nih.gov

In adults, PDGF signaling is involved in wound healing, tissue regeneration, and maintaining tissue homeostasis. wiley.comnih.gov However, dysregulation of PDGF signaling is implicated in numerous pathological conditions, including cancer, atherosclerosis, and fibrotic diseases. nih.govuevora.ptdoi.org

PDGF Isoforms and Receptor Diversity (PDGFRα and PDGFRβ)

Derivation and Academic Significance of Tyr-PDGF A-Chain (194-211)

The peptide Tyr-PDGF A-Chain (194-211) is a synthetic fragment derived from a specific region of the PDGF A-chain that has garnered significant interest in research.

The PDGF A-chain gene undergoes alternative splicing of its messenger RNA (mRNA), resulting in two different protein isoforms. nih.govtandfonline.com This splicing event involves the inclusion or exclusion of exon 6. pnas.orgtandfonline.comreactome.org

The long isoform (PDGF-AL) includes the sequence encoded by exon 6, which adds a highly basic carboxy-terminal extension of 18 amino acids (residues 194-211). nih.govtandfonline.comnih.gov

The short isoform (PDGF-AS) lacks this extension. nih.govtandfonline.com

The carboxy-terminal region (194-211) of the long PDGF A-chain isoform is crucial for its retention at the cell surface and its interaction with the extracellular matrix (ECM). nih.govtandfonline.comreactome.org This highly basic sequence mediates binding to negatively charged glycosaminoglycans, such as heparan sulfate (B86663), which are abundant components of the ECM. reactome.orgacs.org

This retention mechanism allows the long isoform of PDGF-A to remain localized near the cells that secrete it, creating a localized gradient of the growth factor. nih.govtandfonline.com In contrast, the short isoform, lacking this retention signal, is freely released into the extracellular medium. nih.govtandfonline.com The peptide corresponding to this region has been shown to bind to the ECM in a specific and glycosaminoglycan-dependent manner. nih.gov

The addition of a tyrosine residue to the N-terminus of the synthetic PDGF A-Chain (194-211) peptide is a common practice in biochemical and cellular research. peptide.com This N-terminal tyrosination facilitates the convenient radioiodination of the peptide, typically with Iodine-125. peptide.com

Radioactively labeled peptides are invaluable tools for a variety of experimental techniques, including:

Radioligand binding assays to study the interaction of the peptide with its binding partners, such as ECM components or cell surface receptors. nih.gov

Tracking the peptide's localization within tissues or cell cultures.

Investigating the peptide's mechanism of action .

The ability to easily label the Tyr-PDGF A-Chain (194-211) peptide has been instrumental in elucidating the function of the C-terminal retention domain of the PDGF A-chain. peptide.com Furthermore, studies have shown that this tyrosinated peptide can inhibit the stimulation of DNA synthesis and cell division induced by serum and other growth factors. peptide.com

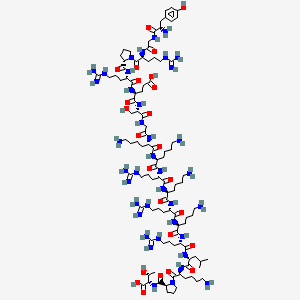

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVVAMFNZVPEPI-RHFUBDAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H181N39O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Basis of Tyr Pdgf A Chain 194 211 Interactions

Peptide Conformation and Structural Elements Relevant to Biological Activity

The biological function of Tyr-PDGF A-Chain (194-211) is intrinsically linked to its specific amino acid sequence and resulting structural properties. The peptide is characterized as a hydrophilic and highly cationic segment, a feature attributable to its high concentration of basic amino acid residues like Arginine (Arg) and Lysine (B10760008) (Lys). peptide.comnih.govqyaobio.com This cationic nature is a key structural element that dictates its biological interactions.

This C-terminal sequence functions as a cellular retention signal. nih.gov Research demonstrates that the peptide binds to the extracellular matrix (ECM) in a specific, glycosaminoglycan-dependent manner. nih.gov This suggests that its conformation allows for electrostatic interactions with anionic proteoglycans in the ECM, potentially serving as a storage mechanism for the full-length PDGF-A protein. nih.gov This interaction with the ECM highlights how specific structural elements of the peptide are directly relevant to its physiological role. nih.gov

| Compound Name | Sequence | Molecular Formula | Key Characteristics |

| Tyr-PDGF A-Chain (194-211) | Tyr-Gly-Arg-Pro-Arg-Glu-Ser-Gly-Lys-Lys-Arg-Lys-Arg-Lys-Arg-Leu-Lys-Pro-Thr | C101H181N39O25 | Corresponds to the hydrophilic, cationic C-terminus of the long splice form of PDGF A-chain. peptide.comnih.govqyaobio.com |

Receptor Binding Dynamics and Specificity

The PDGF family of growth factors, which includes homodimers and heterodimers of A and B polypeptide chains, exerts its effects by binding to two distinct receptor tyrosine kinases: PDGFRα and PDGFRβ. physiology.orgcellapplications.com The specificity of this interaction is fundamental to the cellular response.

The Tyr-PDGF A-Chain (194-211) peptide has been shown to bind specifically to a variety of both normal and transformed cell lines. peptide.com Functionally, the peptide can inhibit the stimulation of DNA synthesis and cell division induced by normal human serum and can weaken the growth-promoting effects of other serum growth factors. peptide.com

The parent molecule, PDGF-A, can have different effects depending on the genetic context of the cell. For instance, while PDGF A-chain does not typically transform NIH 3T3 cells, both PDGF-A and PDGF-B homodimers can transform normal rat kidney (NRK) cells that are engineered to overexpress the anti-apoptotic gene bcl-2. nih.gov This indicates that the signaling initiated by the A-chain requires a compatible cellular genotype to induce transformation. nih.gov

The binding specificity of the different PDGF isoforms to the two receptor subtypes is well-defined and critical for their function. The PDGF A-chain, from which the peptide is derived, exclusively binds to the α-receptor. Consequently, the PDGF-AA homodimer binds only to PDGFRα. cellapplications.com The PDGF-B chain, in contrast, can bind to both receptor subtypes. cellapplications.com

| PDGF Isoform | Binds to PDGFRα | Binds to PDGFRβ |

| PDGF-AA | High Affinity | No Binding |

| PDGF-AB | High Affinity | Low Affinity |

| PDGF-BB | High Affinity | High Affinity |

| This table is based on information from Cell Applications, Inc. cellapplications.com |

A crucial event in PDGF receptor activation is ligand-induced dimerization. physiology.orgcellapplications.com In its inactive state, the receptor exists as a monomer. nih.gov The binding of a dimeric PDGF ligand brings two receptor monomers together, forming a receptor dimer. cellapplications.comnih.gov This dimerization is an absolute requirement for the subsequent activation of the receptor's intrinsic tyrosine kinase activity and the initiation of downstream signaling. physiology.orgnih.gov This process is entirely dependent on the presence of the ligand but, importantly, occurs independently of and precedes the autophosphorylation of the receptor. nih.gov

The specific PDGF isoform determines the type of receptor dimer that is formed. Since the PDGF A-chain only binds to PDGFRα, the PDGF-AA isoform induces the formation of αα receptor homodimers. cancer.gov Other isoforms like PDGF-AB can induce both αα and αβ heterodimers, while PDGF-BB can induce all three types of receptor dimers (αα, αβ, and ββ). cancer.gov

Interaction with PDGFRα and PDGFRβ Receptor Subtypes

Autophosphorylation Sites and SH2 Domain Recruitment

Following ligand-induced dimerization, the intracellular kinase domains of the receptor monomers are brought into close proximity, allowing them to phosphorylate each other on specific tyrosine residues. This process is known as trans-autophosphorylation. physiology.orgcellapplications.com

The phosphorylated tyrosine residues (pTyr) created during autophosphorylation serve as high-affinity docking sites for a host of intracellular signaling molecules. cellapplications.comnih.gov These signaling proteins contain conserved modular domains known as Src Homology 2 (SH2) domains, which specifically recognize and bind to these pTyr sites. nih.govnih.gov The recruitment of these SH2 domain-containing proteins to the activated receptor is the pivotal step that connects receptor activation to multiple downstream signaling pathways. cellapplications.com

The binding is highly specific, with different pTyr sites on the receptor recruiting distinct sets of signaling molecules. For example, phosphorylation of Tyr-720 on PDGFRα is necessary for the binding of the signaling proteins SHP-2 and GRB2. cancer.gov Similarly, on the PDGFRβ, several autophosphorylation sites, including Tyr-579, Tyr-740, Tyr-751, and Tyr-771, have been identified as binding sites for the SH2 domain of the adaptor protein Shc. nih.gov The moderate binding affinity of these SH2-pTyr interactions is thought to be crucial for the transient and dynamic nature of signal transduction. nih.gov

Identification of Specific Tyrosine Residues and Corresponding Adaptor Protein Binding (e.g., Tyr-716 for GRB2, Tyr-762 for Crk Proteins)

Upon ligand-induced dimerization, the platelet-derived growth factor receptor alpha (PDGFRα) undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain. portlandpress.com These phosphorylated tyrosines serve as docking sites for a variety of downstream signaling molecules, particularly adaptor proteins containing Src homology 2 (SH2) domains. diva-portal.org The recruitment of these adaptor proteins is a critical step in initiating intracellular signaling cascades that regulate cellular processes such as growth, proliferation, and migration. diva-portal.orgsinobiological.com

Detailed research has identified several key tyrosine residues on PDGFRα and their specific binding partners. Notably, tyrosine 762 (Tyr-762) has been unequivocally identified as the primary binding site for the Crk family of adaptor proteins. nih.govcellsignal.com In contrast, the binding of the Growth factor receptor-bound protein 2 (GRB2) adaptor protein to PDGFRα is primarily mediated through phosphorylation of tyrosine 720 (Tyr-720). nih.gov While some studies on the closely related PDGFRβ have highlighted Tyr-716 as a GRB2 binding site, in PDGFRα, Tyr-720 is the critical residue for this interaction. nih.govnih.gov

Tyr-762 and the Recruitment of Crk Proteins

Tyr-762, located within the activation loop of the PDGFRα kinase domain, is a significant autophosphorylation site. nih.govcellsignal.com Studies using affinity purification with a synthetic peptide containing a phosphorylated Tyr-762 demonstrated the specific binding of proteins with molecular sizes corresponding to CrkI, CrkII, and CrkL. nih.gov This interaction was further confirmed in vivo, where ligand stimulation of wild-type PDGFRα led to the formation of complexes with CrkII and CrkL. nih.gov

The specificity of this interaction is highlighted by experiments where Tyr-762 was replaced with a phenylalanine residue (Y762F mutant). This mutation completely abolished the ligand-induced binding of Crk proteins to the receptor. nih.gov Furthermore, the phosphorylation of CrkII and CrkL, which is induced by PDGF stimulation in cells with the wild-type receptor, did not occur in cells expressing the Y762F mutant. nih.gov These findings firmly establish Tyr-762 as the essential docking site for Crk proteins in the PDGFRα signaling pathway. nih.govresearchgate.net The binding of Crk proteins can lead to the formation of a ternary complex, as CrkII and CrkL are constitutively associated with the guanine (B1146940) nucleotide exchange factor C3G, which is then recruited to the activated receptor. nih.gov

Tyr-720 and the Binding of GRB2

The interaction between PDGFRα and the adaptor protein GRB2 is crucial for activating downstream pathways, such as the Ras-MAPK cascade. sinobiological.comwikipedia.org Research has identified tyrosine 720 (Tyr-720), located in the kinase insert domain of PDGFRα, as a novel phosphorylation site required for the recruitment of GRB2. nih.gov

In studies using a mutant PDGFRα where Tyr-720 was replaced by phenylalanine (F720), the binding of GRB2 was severely impaired. nih.gov Interestingly, the binding of GRB2 to PDGFRα appears to be indirect, likely occurring via the phosphotyrosine phosphatase SHP-2, which binds directly to the phosphorylated Tyr-720. nih.gov The tyrosine-phosphorylated SHP-2 then serves as a docking site for the SH2 domain of GRB2. nih.gov This is a key distinction from the PDGFRβ, where GRB2 can bind directly to the phosphorylated receptor at Tyr-716. nih.govresearchgate.net Despite the impaired GRB2 binding, the F720 mutant of PDGFRα was still capable of activating Ras and promoting cell proliferation, suggesting the existence of redundant or alternative signaling pathways. nih.gov

The following tables summarize the key research findings regarding the specific tyrosine residues on PDGFRα and their corresponding adaptor protein interactions.

Table 1: Tyrosine Residue-Adaptor Protein Interactions in PDGFRα Signaling

| Tyrosine Residue | Location | Interacting Adaptor Protein(s) | Key Research Findings |

| Tyr-762 | Kinase Activation Loop | CrkI, CrkII, CrkL | Phosphorylation of Tyr-762 is essential for the direct binding of Crk proteins. nih.govcellsignal.com Mutation of Tyr-762 to phenylalanine (Y762F) abrogates Crk binding and subsequent Crk phosphorylation. nih.gov |

| Tyr-720 | Kinase Insert Domain | GRB2 (indirectly), SHP-2 (directly) | Phosphorylation of Tyr-720 creates a direct docking site for the SHP-2 phosphatase. nih.gov The subsequent phosphorylation of SHP-2 facilitates the indirect binding of GRB2. nih.gov |

Table 2: Experimental Evidence for Tyrosine-Mediated Adaptor Protein Binding

| Experiment | Receptor/Peptide Used | Observed Outcome | Conclusion |

| Affinity Purification | Immobilized synthetic peptide with phosphorylated Tyr-762 | Binding of 27, 38, and 40 kDa proteins (identified as CrkI, CrkII, and CrkL) | Phosphorylated Tyr-762 is a direct docking site for Crk proteins. nih.gov |

| Site-Directed Mutagenesis | Y762F mutant PDGFRα | Abrogation of ligand-induced binding of Crk proteins | Tyr-762 is the sole binding site for Crk proteins on PDGFRα. nih.govresearchgate.net |

| Co-immunoprecipitation | Wild-type PDGFRα and F720 mutant | Impaired binding of GRB2 and SHP-2 to the F720 mutant | Phosphorylation of Tyr-720 is required for the recruitment of SHP-2 and the subsequent indirect association of GRB2. nih.gov |

Intracellular Signal Transduction Pathways Mediated by Tyr Pdgf A Chain 194 211 Engagement

Activation of Key Downstream Signaling Cascades

Upon engagement of PDGFRs by ligands such as Tyr-PDGF A-Chain (194-211), a network of signaling cascades is activated, playing crucial roles in cell proliferation, survival, and migration. physiology.orgnih.gov

The PI3K/Akt pathway is a central signaling route activated by PDGFR engagement. nih.govgenome.jp Following receptor autophosphorylation, the regulatory subunit of PI3K binds to specific phosphotyrosine residues on the activated PDGFR. This interaction recruits the catalytic subunit of PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). genome.jp PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B) and other downstream effectors. nih.govgenome.jp The activation of the PI3K/Akt pathway is essential for mediating many of the cellular responses to PDGF, including cell survival, growth, and proliferation. nih.gov

Key Proteins in the PI3K/Akt Pathway Activated by PDGFR

| Protein | Function |

| PDGFR | Receptor Tyrosine Kinase that autophosphorylates upon ligand binding. nih.gov |

| PI3K | Binds to phosphorylated PDGFR and catalyzes the formation of PIP3. genome.jp |

| PIP3 | Second messenger that recruits and activates Akt. genome.jp |

| Akt | Serine/threonine kinase that phosphorylates numerous substrates to regulate cell survival and growth. nih.gov |

| PTEN | A phosphatase that negatively regulates the pathway by dephosphorylating PIP3. nih.gov |

The Ras-MAPK pathway is another critical signaling cascade initiated by the activation of PDGFRs. nih.govethernet.edu.et The process typically begins with the recruitment of the adaptor protein Grb2, which contains an SH2 domain that binds to a specific phosphotyrosine residue on the activated PDGFR. Grb2 is complexed with Sos1, a guanine (B1146940) nucleotide exchange factor for the small G-protein Ras. diva-portal.org This complex brings Sos1 to the plasma membrane, where it facilitates the exchange of GDP for GTP on Ras, thereby activating it. ethernet.edu.et Activated Ras then initiates a kinase cascade, starting with the recruitment and activation of Raf-1. ethernet.edu.etresearchgate.net Raf-1 subsequently phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase), a member of the MAPK family. acs.org Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation. nih.gov

Steps in Ras-MAPK Pathway Activation by PDGFR

| Step | Description |

| 1. Grb2/Sos1 Recruitment | The Grb2-Sos1 complex binds to the activated PDGFR. diva-portal.org |

| 2. Ras Activation | Sos1 promotes the exchange of GDP for GTP on Ras. ethernet.edu.et |

| 3. Raf-1 Activation | Activated Ras recruits and activates the serine/threonine kinase Raf-1. ethernet.edu.etresearchgate.net |

| 4. MEK Phosphorylation | Raf-1 phosphorylates and activates MEK. acs.org |

| 5. ERK Phosphorylation | MEK phosphorylates and activates ERK. acs.org |

| 6. Gene Transcription | Activated ERK moves to the nucleus to regulate transcription factors. nih.gov |

Activation of PDGFRs also leads to the stimulation of the Phospholipase C-gamma (PLC-γ) pathway. ethernet.edu.etnih.gov PLC-γ contains SH2 domains that allow it to bind directly to specific phosphotyrosine residues on the activated receptor. ethernet.edu.etnih.gov This binding results in the tyrosine phosphorylation and activation of PLC-γ. nih.gov Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govuea.ac.uk IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). uea.ac.uk DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). ethernet.edu.et This pathway is involved in various cellular responses, including cell proliferation and migration. nih.gov

The Signal Transducer and Activator of Transcription (STAT) pathway is also modulated by PDGFR signaling. nih.govnih.gov Upon ligand binding and receptor autophosphorylation, STAT proteins can be recruited to the activated PDGFR, either directly or indirectly through the involvement of Janus kinases (JAKs). nih.govnih.gov Once recruited, the STAT proteins are phosphorylated on specific tyrosine residues. nih.gov This phosphorylation event causes the STATs to dimerize and translocate to the nucleus, where they act as transcription factors, binding to specific DNA sequences to regulate the expression of genes involved in cell growth, differentiation, and survival. nih.govnih.gov For instance, it has been shown that PDGFR can directly activate STAT5. nih.govnih.gov

Phospholipase C-gamma (PLC-γ) Pathway Activation

Regulatory Mechanisms of Receptor Signaling Turnover

The cellular response to Tyr-PDGF A-Chain (194-211) is tightly controlled by regulatory mechanisms that govern the turnover of receptor signaling. These processes ensure that the signaling is transient and appropriate for the given stimulus.

A key regulatory mechanism is the internalization and subsequent intracellular trafficking of the ligand-receptor complex. diva-portal.orgnih.gov Following ligand binding and activation, PDGFRs are internalized from the cell surface into endocytic vesicles. nih.govdiva-portal.org This process can occur through different endocytic pathways, including clathrin-mediated endocytosis (CME) and clathrin-independent endocytosis (CIE). nih.gov The internalization process serves to attenuate the signal by removing receptors from the cell surface. diva-portal.org Once inside the cell, the internalized receptors can be sorted to different fates: they can be recycled back to the plasma membrane, allowing for resensitization of the cell to the ligand, or they can be targeted for degradation in lysosomes, leading to long-term downregulation of the signal. diva-portal.orgnih.gov This trafficking and eventual degradation are often mediated by the ubiquitination of the receptor. diva-portal.org

Proteolytic Cleavage of Receptors (e.g., PDGFRβ)

The regulation of Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling is a tightly controlled process that includes the downregulation of the receptor from the cell surface. One of the mechanisms involved in this process is the proteolytic cleavage of the receptor itself. Following ligand binding and activation, PDGFRβ can undergo a Ca2+-dependent proteolytic cleavage, which results in the generation of two distinct receptor fragments. diva-portal.org This cleavage event is dependent on the prior internalization of the receptor from the cell surface. diva-portal.org Studies have shown that inhibiting the proteasome can prevent both the internalization and subsequent cleavage of PDGFRβ, leading to prolonged activation of downstream signaling molecules like PLCγ and STAT3. diva-portal.org

It is critical to distinguish this process from the origin of the Tyr-PDGF A-Chain (194-211) peptide. This peptide is the product of alternative RNA splicing of the PDGFA gene transcript, which yields two main isoforms: a long form containing the C-terminal sequence from exon 6 (residues 194-211) and a short form that lacks it. peptide.comnih.gov The Tyr-PDGF A-Chain (194-211) peptide is therefore a synthetic representation of this naturally occurring C-terminal retention sequence. peptide.com There is no scientific evidence to suggest that this specific peptide directly engages with or induces the proteolytic cleavage of PDGFRβ. The cleavage of the receptor is a consequence of its activation by a full PDGF ligand and subsequent intracellular trafficking. diva-portal.org Similarly, the maturation of certain PDGF ligands, such as PDGF-B and PDGF-D, requires proteolytic processing of their precursor forms to become active, a process distinct from the cleavage of the receptor. nih.govuniprot.org

Role of Protein Phosphatases in Signal Termination and Attenuation

The intensity and duration of signaling through the PDGFRβ are rigorously controlled by the activity of protein tyrosine phosphatases (PTPs). These enzymes act as critical negative regulators by dephosphorylating the activated receptor and its downstream substrates, thereby terminating the signaling cascade. nih.gov Several PTPs have been identified as key players in the attenuation of PDGF signaling.

Key PTPs involved in attenuating PDGFRβ signaling include:

PTP1B (Protein Tyrosine Phosphatase 1B): This ubiquitously expressed, non-receptor phosphatase can dephosphorylate the activated PDGFβ receptor, suppressing PDGF-induced cell proliferation and migration. nih.gov

TC-PTP (T-cell Protein Tyrosine Phosphatase): TC-PTP also directly dephosphorylates the PDGFβ receptor. Loss of TC-PTP leads to increased receptor phosphorylation, particularly on the cell surface, and delayed receptor degradation. peptide.com TC-PTP demonstrates site-selectivity in its dephosphorylation of the receptor, suggesting it can fine-tune specific downstream pathways. nih.gov

SHP-2 (Src homology region 2 domain-containing phosphatase-2): The role of SHP-2 is complex, as it can act as both a positive and negative regulator of PDGF signaling. While it is a phosphatase, it can also function as an adaptor protein to promote Ras activation. nih.gov However, it does participate in the dephosphorylation of the receptor and its substrates.

DEP-1 (CD148): This receptor-like PTP has been shown to dephosphorylate the PDGFβ receptor in a site-selective manner, acting as a negative regulator. nih.gov

The Tyr-PDGF A-Chain (194-211) peptide contributes to signal attenuation in a manner distinct from PTPs. Research indicates that this peptide can inhibit the growth-promoting activities of various serum growth factors. peptide.com By competing for binding sites on the extracellular matrix, it can modulate the local concentration and availability of active PDGF, thereby acting as an upstream inhibitor that prevents the initial receptor activation. nih.gov This action complements the function of PTPs, which act downstream to terminate the signal once it has been initiated.

| Phosphatase | Type | Function in PDGF Signaling | Reference |

|---|---|---|---|

| PTP1B | Non-receptor PTP | Dephosphorylates PDGFRβ, suppresses cell proliferation and motility. | nih.gov |

| TC-PTP | Non-receptor PTP | Site-selectively dephosphorylates PDGFRβ, regulates receptor trafficking and degradation. | peptide.comnih.gov |

| SHP-2 | Non-receptor PTP | Complex role; can dephosphorylate PDGFRβ but also acts as a positive signaling adaptor. | nih.gov |

| DEP-1 (CD148) | Receptor-like PTP | Site-selectively dephosphorylates PDGFRβ to negatively regulate signaling. | nih.gov |

Molecular Basis of Signaling Compartmentalization and Specificity

The molecular basis for the compartmentalization and specificity of signaling involving the PDGF-A chain is directly linked to the C-terminal sequence represented by the Tyr-PDGF A-Chain (194-211) peptide. This 18-amino acid sequence, encoded by the alternatively spliced exon 6, functions as a potent extracellular retention motif. nih.govnih.govnih.gov

The sequence is highly cationic, rich in basic amino acid residues like lysine (B10760008) and arginine. peptide.comnih.gov This positive charge facilitates a strong, charge-based association with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) located on the cell surface and within the extracellular matrix (ECM). nih.govnih.gov This interaction effectively tethers the long isoform of PDGF-A (PDGF-Along) to the pericellular environment, preventing its free diffusion and leading to its compartmentalization. nih.govsemanticscholar.org By creating localized depots of the growth factor, this mechanism can establish steep, stable signaling gradients, which are crucial for guiding cellular processes like migration during development. nih.gov

This retention mechanism provides a clear basis for signaling specificity between the two splice isoforms of PDGF-A.

PDGF-Along: Contains the retention motif (residues 194-211) and is therefore sequestered in the ECM, acting in a localized, paracrine fashion. nih.govnih.gov

PDGF-Ashort: Lacks the retention motif and is readily soluble, allowing it to diffuse more freely and act over longer distances. nih.govnih.gov

Studies using a synthetic peptide corresponding to this retention sequence (A194-211) have demonstrated its functional importance. The peptide binds specifically to the ECM in a glycosaminoglycan-dependent manner and can competitively displace matrix-bound growth factors. nih.govnih.gov For instance, adding the peptide to cultured endothelial and smooth muscle cells causes a rapid, dose-dependent release of stored PDGF into the surrounding medium. nih.gov This confirms that the exon 6-encoded sequence is the primary structural basis for the extracellular retention and compartmentalization of PDGF-Along. nih.gov

| Finding | Mechanism | Significance | Reference |

|---|---|---|---|

| PDGF A-Chain (194-211) is a retention signal. | The highly cationic peptide binds to anionic heparan sulfate proteoglycans in the extracellular matrix (ECM). | Tethers PDGF-Along to the cell surface and ECM, preventing free diffusion. | nih.govnih.gov |

| Creates signaling compartments. | Sequestration in the ECM establishes localized depots and stable gradients of the growth factor. | Provides spatial control over signaling, crucial for developmental processes. | nih.govnih.gov |

| Confers signaling specificity. | Distinguishes the biological activity of the retained PDGF-Along isoform from the soluble, diffusive PDGF-Ashort isoform. | Allows for differential regulation of cell behavior based on which isoform is expressed. | nih.govnih.gov |

| Peptide displaces bound growth factors. | Exogenously added peptide competes for binding sites on HSPGs. | Demonstrates the direct role of this sequence in matrix binding and growth factor availability. | nih.gov |

Cellular and Subcellular Biological Effects of Tyr Pdgf A Chain 194 211

Modulation of Cell Proliferation and Deoxyribonucleic Acid Synthesis

Inhibition of DNA Synthesis and Cell Division in Preclinical Cell Models

Research has demonstrated that the Tyr-PDGF A-Chain (194-211) peptide can inhibit the stimulation of DNA synthesis and subsequent cell division. peptide.com This inhibitory effect has been observed in preclinical models utilizing both normal and transformed cell lines. peptide.com The peptide's ability to interfere with these fundamental cellular processes highlights its potential as a modulator of cell proliferation.

Attenuation of Serum Growth Factor-Mediated Activity

The Tyr-PDGF A-Chain (194-211) peptide has been shown to attenuate the growth-promoting activity of various serum growth factors. peptide.com It can also inhibit the stimulation of DNA synthesis and cell division induced by normal human serum. peptide.com This suggests that the peptide may interfere with the signaling pathways activated by a range of growth factors present in serum, thereby reducing their mitogenic effects.

Platelet-Derived Growth Factor A-Chain Dependent and Independent Mitogenic Pathways

The mitogenic (cell proliferation-stimulating) effects of certain growth factors, such as transforming growth factor-beta (TGF-beta), can be mediated through both PDGF A-chain-dependent and -independent pathways. nih.gov One hypothesis suggests that TGF-beta indirectly stimulates proliferation by inducing the synthesis of PDGF A-chain, which then activates the PDGF receptor alpha-subunit (PDGFRα) in an autocrine manner. nih.gov However, studies have shown that cells lacking the PDGFRα gene can still respond mitogenically to TGF-beta, indicating the existence of a PDGF-independent pathway. nih.gov Reintroducing PDGFRα expression enhances the mitogenic response to TGF-beta, and this enhanced response is partially reduced by a neutralizing anti-PDGF antiserum, confirming that the induction of PDGF A-chain/PDGFRα autocrine stimulation contributes to, but is not the sole mechanism of, TGF-beta's mitogenic activity. nih.gov

Regulation of Cell Migration and Motility

Stimulation of Chemotaxis in Cellular Systems

Platelet-derived growth factor (PDGF) is a known potent chemoattractant for mesenchymal cells, meaning it can induce directed cell movement toward a chemical gradient. wikipedia.orgphysiology.org Activation of PDGF receptors leads not only to cell growth but also to changes in cell shape and motility, including the stimulation of chemotaxis. physiology.org PDGF-A has been identified as a major chemotactic factor for stromal fibroblasts produced by tumor cells. mdpi.com

Role in Actin Cytoskeleton Reorganization

The process of cell migration is intrinsically linked to the dynamic reorganization of the actin cytoskeleton. PDGF is known to induce the reorganization of the actin filament system, which is a crucial step in promoting cell motility. physiology.org This reorganization is essential for the changes in cell shape required for movement. The actin cytoskeleton provides the structural framework and the force-generating machinery for cell migration. This process involves the polymerization and depolymerization of actin filaments, leading to the formation of structures like lamellipodia at the leading edge of migrating cells. nih.gov

Interactive Data Tables

Table 1: Effects of Tyr-PDGF A-Chain (194-211) on Cellular Processes

| Cellular Process | Effect of Tyr-PDGF A-Chain (194-211) | Cell Models |

| DNA Synthesis | Inhibition | Normal and transformed cell lines |

| Cell Division | Inhibition | Normal and transformed cell lines |

| Serum-Induced Growth | Attenuation | Preclinical cell models |

| Chemotaxis | Stimulation (as part of PDGF) | Mesenchymal cells, Stromal fibroblasts |

| Actin Reorganization | Induction (as part of PDGF) | Cells undergoing migration |

Influence on Cellular Differentiation and Developmental Processes

The full-length Platelet-Derived Growth Factor (PDGF) is a well-established regulator of cellular growth and development, acting as a major mitogen for cells of mesenchymal origin. nih.govphysiology.org PDGFs are crucial during embryonic development, with more limited functions in adults. qyaobio.com The PDGF A-chain, in particular, plays a significant role in the development of specific cell lineages.

Research indicates that the long-form of the PDGF A-chain, which contains the (194-211) sequence, is implicated in distinct biological activities compared to the short form. nih.gov While direct studies on the differentiation effects of the isolated Tyr-PDGF A-Chain (194-211) peptide are specific, the function of the long-form PDGF-A provides context. For instance, in the central nervous system, PDGF-AA (a homodimer of A-chains) is the major PDGF isoform and is a potent mitogen for bipotential glial progenitor cells (O-2A progenitors), driving their proliferation during the development of the rat optic nerve. nih.gov These O-2A progenitors give rise to oligodendrocytes and type 2 astrocytes. nih.gov The expression of the long-form PDGF A-chain has been linked to the exaggerated growth of certain cell types, suggesting its importance in controlling cell proliferation, a key component of developmental and differentiation processes. nih.gov

Furthermore, the peptide fragment itself has been demonstrated to inhibit the stimulation of DNA synthesis and cell division induced by normal human serum and can attenuate the growth-promoting activity of several other serum growth factors. peptide.com This suggests a potentially modulatory or even inhibitory role in specific contexts, contrasting with the generally proliferative role of the full-length growth factor.

Specific Effects on Mesenchymal Cells (e.g., Fibroblasts, Vascular Smooth Muscle Cells, Glia Cells, Pericytes)

PDGF isoforms are critical growth factors for a variety of mesenchymal cells, including fibroblasts, vascular smooth muscle cells (VSMCs), glia cells, and pericytes. nih.govqyaobio.com

Fibroblasts: PDGF is a primary mitogen for fibroblasts. nih.govnih.gov Studies have shown that the mitogenic activity of other signaling molecules, like Interleukin-1, on fibroblasts is indirect and is actually mediated by the induction of the PDGF A-chain gene. nih.gov Human corneal fibroblasts express PDGF A and its receptors, and PDGF isoforms stimulate their proliferation and chemotaxis, which are essential processes in corneal homeostasis and wound healing. nih.gov The Tyr-PDGF A-Chain (194-211) peptide has been shown to bind specifically to fibroblast cell lines and inhibit serum-stimulated DNA synthesis and cell division. peptide.com

Vascular Smooth Muscle Cells (VSMCs): The PDGF A-chain is directly involved in the growth regulation of VSMCs. nih.gov Research using an antisense oligodeoxynucleotide to specifically block the expression of the long-form PDGF A-chain (containing the 194-211 sequence) resulted in a significant inhibition of DNA synthesis and proliferation in VSMCs from spontaneously hypertensive rats. nih.gov This indicates that the long-form of PDGF A-chain contributes to the exaggerated growth of these cells. nih.gov Different PDGF isoforms can also induce contraction of VSMCs through various intracellular mechanisms. nih.gov The PDGF/PDGFR signaling pathway is a key regulator of VSMC proliferation and migration, which are critical events in the formation of blood vessels and in pathologies like atherosclerosis. amegroups.org

Glia Cells: In the central nervous system, PDGF-AA is essential for the development of the O-2A glial progenitor cell lineage. nih.gov These bipotential cells, which differentiate into oligodendrocytes and type 2 astrocytes, are stimulated to divide by PDGF-AA. nih.gov It is believed that O-2A progenitor cells primarily possess PDGF type A receptors and proliferate in response to PDGF-AA secreted by type 1 astrocytes during development. nih.gov PDGF signaling plays a major role in regulating the migration, proliferation, and differentiation of glial progenitors in the neonatal forebrain. nih.gov

Pericytes: The recruitment of pericytes to blood vessels during development is critically dependent on PDGF signaling. nih.govplos.org Specifically, PDGF-B signaling through the PDGF receptor-β (PDGFRβ) on pericyte precursor cells is required for their proper investment into the microvessel wall. plos.orgnih.gov The retention of PDGF on the endothelial cell surface is crucial for creating the necessary gradients to guide pericyte migration and attachment. nih.gov A lack of this signaling leads to reduced pericyte coverage, vessel instability, and the formation of micro-aneurysms. nih.gov

Research Findings on Mesenchymal Cells

| Cell Type | Observed Effects of PDGF A-Chain/Related Signaling | Relevant Findings | Citations |

| Fibroblasts | Proliferation, Chemotaxis, Inhibition of DNA synthesis | PDGF-AA is a mitogen. The Tyr-PDGF A-Chain (194-211) peptide inhibits serum-stimulated DNA synthesis. | peptide.comnih.govnih.gov |

| Vascular Smooth Muscle Cells (VSMCs) | Proliferation, DNA Synthesis, Migration | The long-form PDGF A-chain (containing the 194-211 sequence) contributes to the exaggerated growth of VSMCs from hypertensive rats. | nih.govamegroups.org |

| Glia Cells (O-2A Progenitors) | Proliferation, Differentiation | PDGF-AA is a potent mitogen for O-2A progenitors, driving their expansion and subsequent differentiation into oligodendrocytes and astrocytes. | nih.govnih.gov |

| Pericytes | Recruitment, Migration, Vessel Investment | PDGF signaling is essential for the recruitment and attachment of pericytes to the microvessel wall during development. | nih.govplos.orgnih.gov |

In Vivo Biological Roles and Non Human Animal Model Studies

Contributions to Embryonic Development and Organogenesis

The platelet-derived growth factor (PDGF) signaling network, which includes four ligands (PDGF-A, -B, -C, and -D) and two receptors (PDGFRα and PDGFRβ), is fundamental to embryonic development. nih.govuevora.ptbiologists.com PDGFRα, the receptor that binds the PDGF A-chain, is crucial for the development of numerous tissues and organs. nih.gov

Expression of PDGFRα is first detected in the forming mesoderm and continues to be a hallmark of many mesodermal derivatives throughout development. nih.gov Studies in mice with a homozygous mutation in the PDGFRα gene (Patch mutation) reveal severe developmental defects. These embryos exhibit growth retardation and deficiencies in mesodermal structures by day 9.5 of development, leading to the death of over half of the mutant embryos. nih.gov The surviving embryos display a new set of defects in most connective tissues, such as the absence of the dermis in the skin. nih.gov

Furthermore, PDGFRα expression is also observed in neural crest-derived mesenchyme, and late embryonic defects are associated with both mesodermal and neural crest derivatives. nih.gov In explant experiments, PDGF-A has been shown to enhance the motility of neural crest cells. biologists.com This highlights the critical role of PDGF-A chain signaling in the proper formation and migration of various cell types essential for organogenesis. nih.govuevora.ptnih.gov Specifically, PDGFRα signaling is implicated in the development of the cranial and cardiac neural crest, gonads, lungs, intestine, skin, central nervous system, and skeleton. nih.govuevora.pt

Involvement in Tissue Homeostasis and Repair Mechanisms (e.g., Wound Healing)

PDGF is a potent mitogen and chemoattractant for fibroblasts and smooth muscle cells, key players in the wound healing process. physiology.orgnih.gov Upon tissue injury, PDGF is released and initiates the repair cascade. physiology.orgnih.gov While the direct application of pure PDGF to wounds in animal models has shown limited effects, partially purified PDGF or PDGF combined with other growth factors like Insulin-like Growth Factor I (IGF-I) significantly enhances healing. nih.gov This combination leads to a notable increase in the thickness of the newly formed connective tissue and epidermis. nih.gov

In genetically diabetic mice (db/db), which exhibit impaired wound healing, topical application of recombinant PDGF-BB has been shown to increase the number of fibroblasts and capillaries in the wound bed, leading to improved wound closure. nih.gov However, other studies using a splinted wound model in the same diabetic mice reported that PDGF-BB did not accelerate wound closure by re-epithelialization, underscoring the importance of the wound model in evaluating therapeutic effects. plos.org

The synergistic action of PDGF with other growth factors appears crucial for its effectiveness in wound repair. nih.gov For instance, the combination of PDGF with IGF-I significantly increased the width of the new connective tissue layer in healing wounds. nih.gov

Preclinical Implications in Disease Pathogenesis

Dysregulation of PDGF signaling is implicated in a variety of pathological conditions, including fibrotic diseases, vascular remodeling, and cancer. physiology.orgkjpp.net

Role in Fibrotic Conditions (e.g., Hepatic Fibrosis)

PDGF is a major cytokine involved in the pathogenesis of hepatic fibrosis, a condition characterized by excessive extracellular matrix deposition. nih.gov It is the most potent factor known to stimulate the proliferation, differentiation, and migration of hepatic stellate cells (HSCs), the primary cells responsible for fibrogenesis in the liver. nih.gov

Animal models have been instrumental in elucidating the role of PDGF in fibrosis. Transgenic overexpression of different PDGF isoforms in mice has been shown to induce tissue-specific fibrosis in the liver and other organs. nih.gov Specifically, studies using transgenic mice expressing PDGF-C demonstrated the development of liver fibrosis, characterized by collagen deposition, activation of HSCs, chronic inflammation, and eventually, the progression to hepatocellular carcinoma. kjpp.netnih.gov Blocking PDGF signaling has been shown to inhibit HSC proliferation and ameliorate liver fibrogenesis. nih.gov Brivanib, an inhibitor of VEGFR, FGFR, and PDGF signaling, has been shown to reduce liver fibrosis in multiple animal models. plos.org

Contribution to Vascular Remodeling Processes (e.g., Atherosclerosis, Restenosis)

PDGF signaling plays a critical role in vascular remodeling processes, such as those seen in atherosclerosis and restenosis. uevora.ptahajournals.org PDGF is a potent mitogen for vascular smooth muscle cells (VSMCs), and its overactivity is implicated in the proliferative responses that characterize these conditions. physiology.orgahajournals.orgphysiology.org

Data from animal models of atherosclerosis and restenosis strongly support the in vivo importance of PDGF. ahajournals.org In a pig coronary artery model, stent-based delivery of an antisense oligodeoxynucleotide targeting the PDGF A-chain effectively inhibited neointima formation after stent implantation by suppressing VSMC hyperplasia. nih.gov Genetic mouse models with defective PDGF receptor signaling have provided direct proof of its importance. Mice with a mutated βPDGFR that cannot recruit key downstream signaling molecules are protected from developing experimental pulmonary hypertension and associated vascular remodeling. ahajournals.org These studies highlight that selective disruption of PDGF-dependent signaling is sufficient to abolish pathological vascular remodeling. ahajournals.org

Autocrine and Paracrine Growth Stimulation in Preclinical Tumor Biology Models

PDGF signaling is frequently implicated in tumor growth and progression through both autocrine and paracrine mechanisms. physiology.orgnih.govnih.gov Autocrine signaling occurs when a tumor cell produces PDGF and also expresses its receptor, leading to self-stimulation of growth. nih.gov Paracrine signaling involves PDGF produced by tumor cells stimulating surrounding stromal cells, such as fibroblasts and endothelial cells, which in turn support tumor growth. nih.gove-century.us

In preclinical models, autocrine activation of PDGF signaling has been demonstrated to drive the development of certain cancers like glioblastoma multiforme (GBM). nih.gov For instance, injection of a retrovirus encoding PDGF-B into newborn mice induced brain tumors. nih.gov Overexpression of the long isoform of PDGF-A, which has a retention motif that enhances its autocrine stimulatory effect, also efficiently promotes GBM development in animal models. nih.gov In human thyroid carcinoma cell lines, an aberrant autocrine activation of the PDGF α-receptor has been observed, suggesting it plays a crucial role in the carcinogenesis of these cells. nycu.edu.tw

Paracrine PDGF signaling is commonly observed in epithelial cancers, where it triggers stromal recruitment and angiogenesis. uevora.pte-century.us In various solid tumor models, PDGF ligands expressed by cancer cells recruit PDGFR-expressing stromal cells, including pericytes and fibroblasts, to the tumor microenvironment, which is essential for tumor growth, invasion, and metastasis. nih.govmdpi.com

Applications in Animal Models for Studying PDGF Signaling and Peptide Effects

Animal models are indispensable for studying the complex in vivo functions of PDGF signaling and the effects of specific peptides.

| Animal Model Type | Application in PDGF Research | Key Findings |

| Knockout/Transgenic Mice | Investigating the role of specific PDGF chains and receptors in development and disease. | PDGF-A knockout mice show defects in dermal development. nih.gov PDGFRα mutant mice have severe developmental abnormalities. nih.gov PDGF-C transgenic mice develop liver fibrosis and cancer. nih.gov |

| Disease Models (e.g., wound healing, fibrosis, cancer) | Evaluating the pathological role of PDGF signaling and the therapeutic potential of its inhibitors. | Diabetic (db/db) mice are used to study impaired wound healing and the effects of topical PDGF. nih.govplos.org Models of liver fibrosis induced by toxins or genetic manipulation are used to test anti-fibrotic therapies targeting PDGF. plos.org Xenograft and genetically engineered mouse models of cancer are used to study autocrine/paracrine loops and test PDGF inhibitors. nih.govmdpi.com |

| Surgical Models (e.g., restenosis) | Simulating clinical conditions to test interventions. | Pig coronary artery stenting models are used to evaluate local delivery of PDGF inhibitors to prevent restenosis. nih.gov |

These models have been crucial in establishing the multifaceted roles of PDGF signaling, from orchestrating embryonic development to driving pathological processes in adults. They continue to be vital for the preclinical evaluation of therapeutic strategies that target the PDGF pathway.

Genetically Modified Mouse Models (e.g., PDGFRα Gene Deletion, PDGF Promoter-Driven Models)

Genetically engineered mouse models have been instrumental in dissecting the specific functions of the PDGF A-Chain and its primary receptor, PDGFRα. These models typically involve gene deletion (knockout) or the use of specific promoters to drive the expression of transgenes.

PDGFRα Gene Deletion Models:

Studies involving the deletion of the Pdgfra gene in mice have revealed its critical role in embryonic development. biologists.com Mice lacking a functional Pdgfra gene exhibit severe developmental defects and die shortly after birth. nih.gov These defects are observed in multiple organ systems, including the lungs, skeleton, testes, and central nervous system, highlighting the broad importance of PDGFRα signaling. nih.gov

Specifically, the deletion of Pdgfra in the neural crest cell lineage leads to defects in craniofacial development, such as cleft palate, as well as abnormalities in cardiac and nasal septation. biologists.com This demonstrates the cell-autonomous requirement of PDGFRα for the proper development of neural crest cell derivatives. biologists.comnih.gov The phenotype of Pdgfra knockout mice is often a composite of the defects seen in mice lacking its ligands, PDGF-A and PDGF-C, confirming that these are the primary ligands for PDGFRα in vivo. diva-portal.org For instance, mice with loss-of-function mutations in both Pdgfa and Pdgfc genes phenocopy the Pdgfra null mice. diva-portal.org

The "Patch" (Ph) mouse, which has a naturally occurring deletion of the Pdgfra gene, displays a phenotype similar to that of surgically created Pdgfra knockout homozygotes, further validating the essential role of this receptor in development. diva-portal.org

PDGF Promoter-Driven Models:

To investigate the consequences of aberrant PDGF signaling, researchers have developed transgenic mouse models that utilize PDGF promoters to drive the expression of specific genes. For example, the PDGF-β promoter has been widely used to drive the expression of transgenes in neurons of the central nervous system, as it is highly active in these cells. wiley.com This approach has been particularly valuable in creating mouse models of neurodegenerative diseases like Alzheimer's disease by overexpressing mutant forms of the human amyloid precursor protein (APP). wiley.comoup.commdpi.com

In the context of cancer research, a mouse model was created using the Pdgfra promoter to force autocrine PDGF-A stimulation, mimicking the conditions found in tumors like malignant glioma where both PDGF and PDGFRα are overexpressed. diva-portal.org This model allows for the study of the effects of chronic autocrine PDGF stimulation on embryonic development and tumor progression. diva-portal.org

Furthermore, to study the role of PDGF in diseases like atherosclerosis, transgenic mice have been generated that express a soluble form of the extracellular domain of the PDGF β-receptor, which acts as a PDGF antagonist. nih.gov These mice, in which the transgene is driven by the albumin promoter, have high levels of the soluble receptor in their plasma, effectively blocking PDGF-induced receptor activation. nih.gov The viability of these mice suggests that full PDGF β-receptor function is not essential for survival and provides a valuable tool for studying the role of PDGF in vascular diseases. nih.gov

Key Findings from Genetically Modified Mouse Models

| Model Type | Key Findings | References |

|---|---|---|

| PDGFRα Gene Deletion | Essential for embryonic development; deletion leads to perinatal lethality with defects in multiple organs including lungs, skeleton, and central nervous system. | biologists.comnih.gov |

| PDGFRα Neural Crest Deletion | Required for craniofacial and cardiac development. | biologists.com |

| PDGF-A Gene Deletion | Results in abnormal alveolar development in the lungs. | diva-portal.org |

| PDGF Promoter-Driven APP Expression | Used to create mouse models of Alzheimer's disease. | wiley.comoup.commdpi.com |

| PDGFRα Promoter-Driven PDGF-A Expression | Mimics autocrine PDGF signaling in tumors to study cancer development. | diva-portal.org |

| Soluble PDGF Receptor Expression | Creates a model to study the role of PDGF in vascular diseases by antagonizing its function. | nih.gov |

Elucidating Disease Mechanisms in Relevant Animal Systems

Animal models are indispensable for investigating the mechanisms by which PDGF signaling contributes to various diseases. nih.govnih.govspringermedizin.de The controlled environment of animal studies allows for the detailed examination of disease progression and the efficacy of potential therapies. nih.gov

Overactivity of PDGF signaling has been implicated in a range of pathological conditions, including cancer and non-malignant proliferative diseases like atherosclerosis and fibrosis. physiology.orgnih.gov The sis oncogene of the simian sarcoma virus, which is related to the PDGF B-chain, provides a classic example of how autocrine stimulation by a PDGF-like molecule can lead to transformation. physiology.orgnih.gov Similarly, the overproduction of PDGF and its receptors is thought to contribute to the growth of human tumors through both autocrine and paracrine mechanisms. physiology.orgnih.gov

In the context of lung disease, lung-specific knockout of Pdgfa in mice has demonstrated that while these animals survive to adulthood, they exhibit abnormal alveolar development. diva-portal.org This is due to the failure of myofibroblasts to properly assemble around the forming alveoli. diva-portal.org Furthermore, inducible knockout of Pdgfa in the adult lung has been shown to exacerbate lung damage and immune cell infiltration following hyperoxia-induced injury, indicating a role for PDGF-A in lung repair mechanisms. diva-portal.org

The development of animal models for neurodegenerative diseases has also provided significant insights. For instance, the PDAPP mouse model, which overexpresses a mutant form of human APP under the control of the PDGF-β promoter, was one of the first successful models to replicate some of the key pathological features of Alzheimer's disease, namely the formation of amyloid plaques. wiley.comoup.com These models have been crucial for studying the biological activity of APP overexpression in vivo and for testing potential therapeutic interventions. oup.com

The use of animal models extends to understanding the role of PDGF in other conditions as well. For example, studies in mouse models of moyamoya disease have shown a critical role for PDGFRα in angiogenesis. nih.gov In kidney disease, PDGFRα in vascular adventitial mesenchymal stem cells has been found to promote neointima formation in arteriovenous fistulas. nih.gov

Methodological Approaches and Experimental Design in Tyr Pdgf A Chain 194 211 Research

Peptide Synthesis and Post-Translational Modification Techniques for Research Compounds

The investigation of Tyr-PDGF A-Chain (194-211) necessitates its availability as a research compound. This is primarily achieved through chemical peptide synthesis. Commercial suppliers typically provide the synthesized peptide with a certificate of analysis, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data to confirm its purity and identity. abbexa.com

A key feature of the research compound is a specific post-translational modification (PTM): the addition of a tyrosine residue at the N-terminus. peptide.com This tyrosination is not part of the native sequence but is a deliberate modification to facilitate research. The primary purpose of this added tyrosine is to allow for convenient and efficient radioiodination, a process where a radioactive iodine isotope is attached to the peptide. peptide.com This labeling is crucial for various binding assays and for tracking the peptide in experimental systems.

Post-translational modifications are critical in regulating protein function, and studying them requires specialized synthetic and analytical methods. nih.govnih.gov While the N-terminal tyrosination of the PDGF A-Chain fragment is an artificial modification for research purposes, the study of natural PTMs, such as the oxidation of cysteine to sulfinic acid, is an emerging area of interest that requires advanced synthetic routes to produce modified peptides for functional analysis. advancedsciencenews.com

Table 1: Properties of Synthetic Tyr-PDGF A-Chain (194-211)

| Property | Description | Reference |

|---|---|---|

| Sequence | Tyr-Gly-Arg-Pro-Arg-Glu-Ser-Gly-Lys-Lys-Arg-Lys-Arg-Lys-Arg-Leu-Lys-Pro-Thr | peptide.com |

| Molecular Formula | C101H181N39O25 | peptide.com |

| Molecular Weight | ~2341.8 Da | peptide.com |

| Key Modification | N-terminal Tyrosination | peptide.com |

| Purpose of Modification | Facilitates radioiodination for binding and tracking studies. | peptide.com |

| Quality Control | HPLC and Mass Spectrometry | abbexa.com |

In Vitro Cell Culture Models and Functional Assays

In vitro models are indispensable for dissecting the specific cellular effects of Tyr-PDGF A-Chain (194-211). These models allow for controlled experiments to measure binding, biological activity, and cellular responses.

To assess the binding affinity and biological effects of the PDGF A-chain peptide, researchers utilize various normal and transformed cell lines. peptide.com The choice of cell line is critical, as the response is dependent on the expression of the appropriate PDGF receptors (PDGFRs). physiology.orgnih.gov

Studies have employed connective tissue cells like 3T3 fibroblasts, which are known to respond to PDGF. nih.gov For instance, to investigate the specific pathways, researchers have used 3T3 cells from Patch mice, which have a genetic deletion of the PDGFRα gene, and compared them to cells where PDGFRα expression has been restored via transfection. nih.gov Transformed cell lines, such as the human osteosarcoma cell line U-2 OS, have also been instrumental. nih.gov U-2 OS cells naturally secrete a growth factor that is structurally similar to a PDGF A-chain homodimer, making them a relevant model for studying A-chain-specific interactions. nih.gov Furthermore, the SV-40 T-antigen immortalized human mesothelial cell line, MeT-5A, has been used to demonstrate that overexpression of the PDGF-A chain can lead to tumorigenic conversion, confirming its potent biological activity. nih.gov

A primary function of PDGF is its role as a mitogen, a substance that encourages cell division. physiology.orgnih.gov Consequently, assays that measure DNA synthesis and cell proliferation are central to characterizing the activity of PDGF A-chain peptides. A classic method to quantify DNA synthesis is the [3H]thymidine incorporation assay. nih.gov In this assay, radioactive thymidine (B127349) is added to the cell culture medium; as cells replicate their DNA in preparation for division, they incorporate the labeled thymidine. The amount of incorporated radioactivity is directly proportional to the rate of DNA synthesis.

Research has shown that the full PDGF molecule stimulates DNA replication and cell division. nih.gov Conversely, the Tyr-PDGF A-Chain (194-211) fragment has been found to inhibit the stimulation of DNA synthesis and cell division induced by human serum, indicating a potential regulatory or antagonistic role. peptide.com

PDGF is a well-established chemoattractant, meaning it can induce the directed movement of cells toward a higher concentration of the factor. physiology.org Various assays have been designed to study this process in controlled in vitro environments.

The most common method is the Boyden chamber assay, or Transwell migration assay. nih.govplos.org In this setup, a porous membrane separates two compartments. Cells are placed in the upper chamber, and the test substance (e.g., PDGF) is placed in the lower chamber. If the substance is a chemoattractant, cells will migrate through the pores toward the higher concentration in the lower chamber. The number of migrated cells is then quantified to measure the chemotactic response. plos.org

More advanced techniques include micropipette analysis to observe the chemosensory response of individual cells to a gradient of PDGF-AA. nih.gov Additionally, in vitro wound healing assays, where a "scratch" is made in a confluent monolayer of cells, are used to observe directional cell migration and wound closure in response to PDGF. nih.gov These assays have been crucial in demonstrating that PDGF-AA is a key regulator of directional cell migration. nih.gov

Table 2: Common In Vitro Assays for Tyr-PDGF A-Chain (194-211) Research

| Assay Type | Purpose | Key Findings/Applications | Reference(s) |

|---|---|---|---|

| Binding Assays | To determine specific binding to cell surface receptors. | The tyrosinated peptide binds specifically to normal and transformed cell lines. | peptide.com |

| [3H]Thymidine Incorporation | To measure the rate of DNA synthesis. | The peptide inhibits serum-stimulated DNA synthesis. | peptide.comnih.gov |

| Transwell/Boyden Chamber Assay | To quantify chemotaxis (directed cell movement). | PDGF isoforms are potent chemoattractants for fibroblasts and mesenchymal stem cells. | nih.govplos.orgnih.gov |

| In Vitro Wound Healing | To assess directional cell migration and wound closure. | PDGF-AA is required for controlled directional cell displacement. | nih.gov |

Assays for DNA Synthesis and Cell Division

Biochemical and Molecular Biology Techniques

To understand the molecular mechanisms initiated by PDGF receptor binding, researchers employ a range of biochemical and molecular biology techniques. These methods allow for the examination of protein-protein interactions and the signaling cascades that occur within the cell.

Upon binding of PDGF to its receptor, a key event is the activation of the receptor's intrinsic protein-tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues on the receptor and other intracellular proteins. nih.govnih.gov Investigating these events is crucial for understanding signal transduction.

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate. nih.gov An antibody that specifically recognizes the protein of interest (e.g., the PDGF receptor) is used to "pull down" the protein and any other molecules bound to it. This is particularly useful for studying protein-protein interactions. nih.gov

Western Blotting is an analytical technique used to detect specific proteins in a sample. nih.gov After separating proteins by size via gel electrophoresis, they are transferred to a membrane. The membrane is then probed with an antibody specific to the target protein. A secondary antibody, which is linked to a reporter enzyme or fluorophore, is used for detection.

When used together, Co-Immunoprecipitation (Co-IP) and Western Blotting are powerful tools. nih.gov For example, one could use an antibody against the PDGF receptor for immunoprecipitation and then use a Western blot to probe the precipitated complex with an anti-phosphotyrosine antibody (like P-Tyr-102). cellsignal.com This would reveal whether the receptor itself is phosphorylated and identify other phosphorylated proteins that have bound to the activated receptor, thus mapping the initial steps of the signaling cascade. nih.govspringernature.com

Gene Expression Analysis Techniques (e.g., Real-Time Quantitative PCR, Microarrays)

Gene expression analysis techniques are fundamental in understanding the cellular responses to Platelet-Derived Growth Factor (PDGF) signaling. These methods, including Real-Time Quantitative PCR (RT-qPCR) and microarrays, allow researchers to quantify changes in messenger RNA (mRNA) levels, providing insights into the downstream genetic programs activated or repressed by the PDGF pathway. nih.govnih.gov

Real-Time Quantitative PCR (RT-qPCR) :

RT-qPCR is a highly sensitive and specific method used to measure the abundance of specific mRNA transcripts in a sample. researchgate.netnews-medical.netresearchgate.net This technique combines reverse transcription of RNA into complementary DNA (cDNA) with the polymerase chain reaction (PCR) in a single step, allowing for the detection and quantification of gene expression in real-time. researchgate.netresearchgate.net The process is monitored using fluorescent dyes or sequence-specific probes, and the amount of amplified product is directly proportional to the initial amount of target mRNA. news-medical.netresearchgate.net In the context of PDGF research, RT-qPCR is employed to validate findings from broader screening methods like microarrays and to study the expression of specific genes of interest known to be involved in the PDGF signaling cascade. ashpublications.org For instance, studies have used RT-qPCR to confirm the upregulation of early response genes like EGR1 and ATF-3 following PDGF-BB treatment in various cell lines. nih.gov The 2-ΔΔCT method is a common approach for analyzing the relative changes in gene expression from RT-qPCR experiments. gene-quantification.net

Microarrays :

Microarray analysis enables the simultaneous measurement of the expression levels of thousands of genes. arvojournals.org This high-throughput technology has been instrumental in identifying global changes in gene expression regulated by PDGF. nih.govarvojournals.org In a typical microarray experiment, mRNA from control and PDGF-treated cells is converted to labeled cDNA and hybridized to a chip containing thousands of known gene sequences. The intensity of the signal at each spot on the microarray corresponds to the expression level of that specific gene. ashpublications.org

Microarray studies have revealed that PDGF regulates a multitude of genes involved in various cellular processes. For example, in human corneal fibroblasts, PDGF stimulation leads to a significant increase in the expression of genes related to signaling and growth, while decreasing the expression of genes like cyclin G2 and collagen type IV alpha 2. arvojournals.org Similarly, in studies using mouse embryonic fibroblasts, microarray analysis identified numerous immediate early genes that are either induced or repressed by PDGF signaling, highlighting the complexity of the cellular response. nih.gov Protein level validation of microarray results is often performed to confirm that changes in mRNA expression translate to changes in protein levels. nih.gov

Table 1: Examples of Genes Regulated by PDGF Identified through Expression Analysis

| Gene | Regulation by PDGF | Cell Type | Technique | Reference |

| Cyclin G2 | Down-regulated | Human Corneal Fibroblasts | Microarray | arvojournals.org |

| Collagen Type IV Alpha 2 | Down-regulated | Human Corneal Fibroblasts | Microarray | arvojournals.org |

| EGR1 | Up-regulated | Mouse Embryonic Fibroblasts | Microarray, Immunoblotting | nih.gov |

| ATF-3 | Up-regulated | Mouse Embryonic Fibroblasts | Microarray, Immunoblotting | nih.gov |

| Txnip | Down-regulated | Mouse Embryonic Fibroblasts | Microarray, Immunoblotting | nih.gov |

These gene expression analysis techniques have been pivotal in dissecting the intricate signaling networks downstream of PDGF and its receptors, providing a comprehensive view of the transcriptional landscape modulated by this critical growth factor. nih.govnih.govashpublications.org

Advanced Imaging and Protein Interaction Studies

Understanding the intricate network of protein interactions initiated by PDGF signaling requires sophisticated techniques that can visualize and quantify these events within the cellular environment.

Proximity Ligation Assays (PLA) for In Situ Protein Interactions

The in situ Proximity Ligation Assay (PLA) is a highly sensitive and specific method for detecting proteins, their post-translational modifications, and, crucially, their interactions within fixed cells. nih.govdiva-portal.orgdiva-portal.org This technique offers the ability to visualize protein-protein interactions at the single-molecule level, providing spatial information about where these interactions occur within the cell. diva-portal.orgresearchgate.net

The principle of PLA involves the use of a pair of antibodies that recognize the two proteins of interest. nih.gov These primary antibodies are then detected by secondary antibodies that are conjugated to short DNA oligonucleotides, known as proximity probes. nih.gov When the two target proteins are in close proximity (typically less than 40 nanometers), the oligonucleotides can be joined by ligation to form a circular DNA molecule. researchgate.net This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that can be visualized as a distinct fluorescent spot using fluorescently labeled oligonucleotides. nih.gov

Applications in PDGF Research :

Studying Receptor Dimerization and Activation : PLA has been effectively used to study the dimerization of PDGFRβ upon ligand stimulation. Research has shown that inhibiting dynamin, a protein involved in endocytosis, impairs the dimerization of PDGFRβ, suggesting a link between receptor internalization and activation. diva-portal.orgdiva-portal.org

Visualizing Downstream Signaling Events : The assay can be used to detect the phosphorylation of PDGFR and its interaction with downstream signaling molecules. This allows for the quantification of signaling pathway activation in response to PDGF. nih.gov

High-Content Screening : PLA has been adapted for high-content screening to identify inhibitors of the PDGFRβ signaling pathway in primary human fibroblasts. This demonstrates its potential in drug discovery for identifying compounds that disrupt specific protein-protein interactions. nih.gov

Affinity Purification with Immobilized Synthetic Peptides

Affinity purification is a powerful technique for isolating proteins or protein complexes based on a specific binding interaction. uminho.ptnih.govnih.gov In the context of PDGF research, this method can be employed using immobilized synthetic peptides corresponding to specific regions of the PDGF A-chain or its receptors to capture interacting proteins. conicet.gov.ar

The process involves chemically synthesizing a peptide of interest, for example, a segment of the PDGF A-chain, and then covalently attaching it to a solid support, such as agarose (B213101) beads. acs.org This "bait" is then incubated with a cell lysate containing a complex mixture of proteins. Proteins that specifically bind to the immobilized peptide are retained on the support, while non-interacting proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.gov

Applications in PDGF Research :

Identifying Binding Partners : By immobilizing peptides from different regions of the PDGF A-chain, researchers can identify proteins that interact with these specific domains. This can help to map the interaction surfaces involved in receptor binding or other protein-protein interactions.

Purifying Recombinant Proteins : Peptides can also be used as affinity tags to facilitate the purification of recombinant proteins. uminho.ptnih.gov For example, a peptide tag can be fused to a recombinant PDGF protein, allowing for its one-step purification using a corresponding affinity matrix. nih.gov

Studying Receptor-Ligand Interactions : Immobilized peptides can be used to study the binding characteristics of receptors or other interacting molecules. This can provide information on binding affinity and specificity.

Radioiodination Techniques for Ligand Tracing and Receptor Binding Studies